5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a bromine atom and a piperidine ring linked through an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(piperidin-3-ylmethoxy)pyrimidine
- 5-Chloro-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
- 5-Bromo-2-(piperidin-3-ylmethoxy)thiazole
Uniqueness
5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of both the oxazole and piperidine moieties, which confer distinct chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c15-12-4-16-14(17-5-12)21-8-11-2-1-3-19(6-11)7-13-9-20-10-18-13/h4-5,9-11H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSYTAWRHJRATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC=N2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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